molecular formula C20H14ClF3N4OS2 B14858401 (Z)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-ylthio)-5-(2-(4-methylbenzyloxyimino)ethyl)isothiazole-4-carbonitrile

(Z)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-ylthio)-5-(2-(4-methylbenzyloxyimino)ethyl)isothiazole-4-carbonitrile

Cat. No.: B14858401
M. Wt: 482.9 g/mol
InChI Key: CPFSCJOSSXSTPW-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through halogenation reactions.

    Thiazole Ring Formation: The pyridine intermediate is then reacted with a thioamide to form the thiazole ring.

    Introduction of the Nitrile Group: The nitrile group is introduced through a cyanation reaction.

    Final Coupling: The final step involves coupling the thiazole intermediate with 2-[(4-methylphenyl)methoxyimino]ethyl to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in medicinal chemistry or disrupting a biological process in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.

    3-bromo-2-chloro-5-(trifluoromethyl)pyridine: A related compound with a different halogen substituent.

Uniqueness

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14ClF3N4OS2

Molecular Weight

482.9 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-[(4-methylphenyl)methoxyimino]ethyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C20H14ClF3N4OS2/c1-12-2-4-13(5-3-12)11-29-27-7-6-17-15(9-25)18(28-31-17)30-19-16(21)8-14(10-26-19)20(22,23)24/h2-5,7-8,10H,6,11H2,1H3

InChI Key

CPFSCJOSSXSTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CON=CCC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N

Origin of Product

United States

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